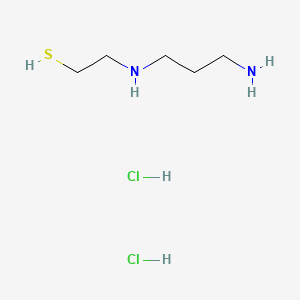

2-(3-Aminopropylamino)ethanethiol dihydrochloride

Übersicht

Beschreibung

Amifostine thiol is a radioprotective agent and an active metabolite of amifostine. It is formed from amifostine by plasma membrane-bound alkaline phosphatase. Amifostine thiol scavenges ABTS radicals in a cell-free assay. It prevents single- and double-stranded DNA breaks induced by γ-radiation, as well as inhibits γ-radiation-induced mutations at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus in V79-B310H lung fibroblast cells when used at a concentration of 4 mM. Amifostine thiol also reduces cis-DDP-induced mutations at the HGPRT locus in V79-B310H cells. It increases survival, reduces the loss of bone marrow progenitor cells, and inhibits decreases in intestinal collagen thickness and crypt and Paneth cell density in mice exposed to total body γ-irradiation when administered at a dose of 500 mg/kg prior to irradiation.

WR-1065 Dihydrochloride is a metabolite of Amifostine.

Wirkmechanismus

Target of Action

The primary target of 2-(3-Aminopropylamino)ethanethiol dihydrochloride, also known as WR-1065, is the p53 protein . The p53 protein is a crucial component in the cell that regulates the cell cycle and hence functions as a tumor suppressor, preventing cancer .

Mode of Action

WR-1065 interacts with its target, the p53 protein, by activating and reactivating it . This activation is achieved through a non-genotoxic signaling pathway involving c-Jun N-terminal kinase .

Biochemical Pathways

The activation of p53 by WR-1065 affects several biochemical pathways. Primarily, it leads to the scavenging of reactive oxygen species (ROS) . This action reduces oxidative stress in cells, which can prevent damage to cellular components including DNA, proteins, and lipids .

Pharmacokinetics

It is known that the compound iscell-permeable , which allows it to enter cells and exert its effects .

Result of Action

The activation of p53 by WR-1065 has several molecular and cellular effects. It provides cytoprotection by reducing oxidative stress, thereby preventing cellular damage . Additionally, it has been shown to have antiretroviral activity . As an active metabolite of Amifostine, it selectively protects normal tissues from the damaging effects of anti-neoplastic radiation therapy .

Action Environment

The action, efficacy, and stability of WR-1065 can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at room temperature (below 15°C) in a cool, dry place to maintain its stability

Biologische Aktivität

2-(3-Aminopropylamino)ethanethiol dihydrochloride, commonly known as WR-1065, is a potent aminothiol compound with significant biological activity, particularly in the fields of radioprotection and cancer therapy. This article explores its mechanisms of action, biological effects, and relevant research findings.

Overview of WR-1065

WR-1065 is a thiol compound developed as a radioprotective agent. It is the active metabolite of amifostine, which is used to protect normal tissues during chemotherapy and radiation therapy. Its structure allows it to scavenge free radicals, thereby mitigating oxidative stress induced by radiation.

The primary mechanism of action for WR-1065 involves:

- Radical Scavenging : The compound reacts with reactive oxygen species (ROS) generated during radiation exposure, reducing cellular damage.

- DNA Repair Enhancement : WR-1065 has been shown to enhance the repair of DNA damage caused by ionizing radiation and alkylating agents.

- Cellular Protection : It protects normal cells from the cytotoxic effects of chemotherapeutic agents while potentially enhancing the efficacy against tumor cells.

Radioprotection

WR-1065 has been extensively studied for its radioprotective properties. Key findings include:

- In Vivo Studies : In animal models, WR-1065 administration prior to radiation exposure significantly reduced mortality and improved recovery rates in hematopoietic tissues .

- Mechanistic Insights : Studies have demonstrated that WR-1065 reduces DNA double-strand breaks and enhances the survival of normal cells post-radiation exposure .

Anticancer Activity

Recent studies have indicated that WR-1065 may also possess direct anticancer properties:

- Tumor Growth Inhibition : In vitro studies have shown that WR-1065 can inhibit the growth of various cancer cell lines, including neuroblastoma and ovarian cancer cells .

- Chemotherapy Enhancement : When used in conjunction with chemotherapeutic agents, WR-1065 has been reported to improve therapeutic indices by protecting normal tissues while allowing effective treatment of tumors .

Research Findings and Case Studies

Safety and Efficacy

While WR-1065 exhibits promising biological activity, safety profiles must be considered:

- Toxicity at High Concentrations : Studies indicate that excessive concentrations can lead to protein denaturation and cytotoxicity in certain cell types .

- Clinical Applications : Ongoing clinical trials are assessing optimal dosing regimens to maximize protective effects while minimizing potential adverse reactions.

Eigenschaften

IUPAC Name |

2-(3-aminopropylamino)ethanethiol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S.2ClH/c6-2-1-3-7-4-5-8;;/h7-8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRLRDHLCIFZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCS.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31098-42-7 (Parent) | |

| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10163392 | |

| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14653-77-1 | |

| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-aminopropyl)amino]ethane-1-thiol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-AMINOPROPYLAMINO)ETHANETHIOL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE9VV16SZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.